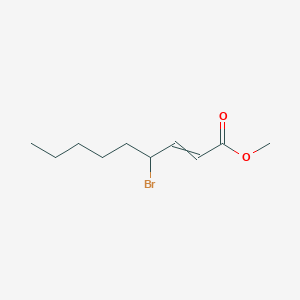![molecular formula C14H15NO6 B14473556 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 67544-77-8](/img/structure/B14473556.png)
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenylacetyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amides, thioesters
科学的研究の応用
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .
類似化合物との比較
- 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione
- This compound analogs
- Other pyrrolidine derivatives
Comparison: this compound stands out due to its unique combination of a pyrrolidine ring and a 3,4-dimethoxyphenylacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other pyrrolidine derivatives, it may exhibit enhanced stability, reactivity, or biological activity .
特性
CAS番号 |
67544-77-8 |
|---|---|
分子式 |
C14H15NO6 |
分子量 |
293.27 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C14H15NO6/c1-19-10-4-3-9(7-11(10)20-2)8-14(18)21-15-12(16)5-6-13(15)17/h3-4,7H,5-6,8H2,1-2H3 |
InChIキー |
PIZUCUZUMLJVOC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)ON2C(=O)CCC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


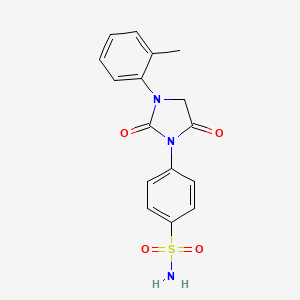

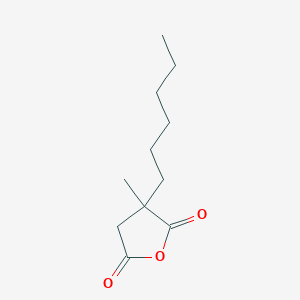
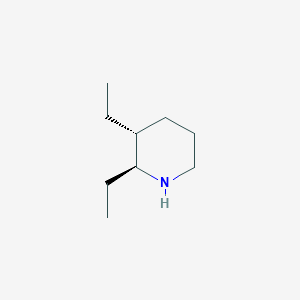
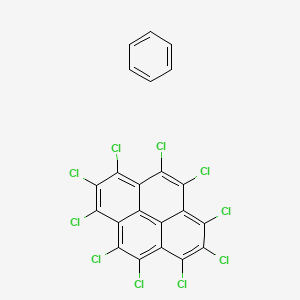
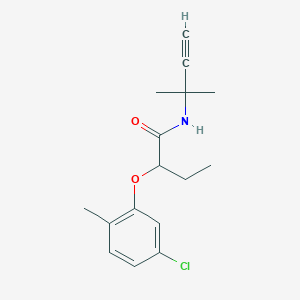

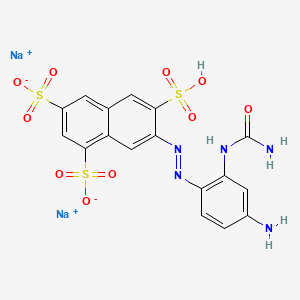


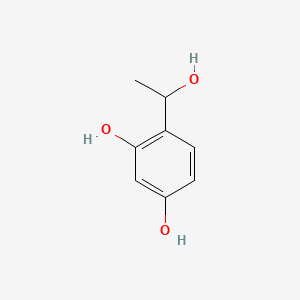
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
